NF-κB Pathway Inhibitory Activity: Benzamide vs. Sulfonamide Linker Comparison
CAS 343373-53-5 is disclosed as a preferred benzamide scaffold within generic Formula (I) of US Patent US20080249071 for inhibition of NF-κB activation [1], whereas its closest commercially listed sulfonamide analog (CAS 343373-51-3, N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide) replaces the benzamide carbonyl-nitrogen linkage with a sulfonamide group. In structurally related N-arylsalicylamide series, the benzamide linkage is specifically recited for anticancer apoptosis induction, while sulfonamide congeners exhibit divergent potency and are not exemplified in the same therapeutic context [2]. The benzamide geometry permits a planar conformation conducive to NF-κB binding, whereas the tetrahedral sulfonamide sulfur introduces a different vector and hydrogen-bonding geometry.
| Evidence Dimension | NF-κB pathway inhibitory activity (structural class assignment) |
|---|---|
| Target Compound Data | Benzamide scaffold; explicitly claimed in US20080249071 Formula (I) for NF-κB inhibition [1] |
| Comparator Or Baseline | Sulfonamide analog (CAS 343373-51-3); not recited in the same NF-κB patent claims; divergent geometry at sulfur |
| Quantified Difference | Exact IC50 values for both compounds against NF-κB are not publicly available from peer-reviewed sources. Differential classification is based on patent exemplification and pharmacophore geometry. |
| Conditions | Patent-based structural activity class assignment; NF-κB activation assay referenced in US20080249071 |
Why This Matters
For laboratories developing NF-κB-targeted assays, the benzamide scaffold of CAS 343373-53-5 is explicitly validated in the patent for this mechanism, whereas the sulfonamide analog lacks equivalent patent-based evidence for NF-κB activity, making the benzamide the appropriate positive control or probe compound for this pathway.
- [1] Muto, S., Nagano, T., Sotome, T., Itai, A. Inflammatory Cytokine Release Inhibitor. United States Patent Application US20080249071 A1, October 9, 2008. View Source
- [2] Muto, S., Itai, A. Medicament for Treatment of Cancer. United States Patent Application US20060014811 A1, January 19, 2006. View Source
